molecular formula C19H23FN4O4 B067838 5-Amino-7-(3-aminopyrrolidin-1-yl)-1-cyclopropyl-8-ethoxy-6-fluoro-4-oxoquinoline-3-carboxylic acid CAS No. 172602-90-3

5-Amino-7-(3-aminopyrrolidin-1-yl)-1-cyclopropyl-8-ethoxy-6-fluoro-4-oxoquinoline-3-carboxylic acid

Cat. No. B067838
CAS RN: 172602-90-3
M. Wt: 390.4 g/mol
InChI Key: RARXRSZKESZTEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-7-(3-aminopyrrolidin-1-yl)-1-cyclopropyl-8-ethoxy-6-fluoro-4-oxoquinoline-3-carboxylic acid is a synthetic compound that belongs to the quinolone class of antibiotics. This compound is also known as GSK-3 inhibitor IX and has been extensively studied for its potential applications in scientific research.

Mechanism of Action

5-Amino-7-(3-aminopyrrolidin-1-yl)-1-cyclopropyl-8-ethoxy-6-fluoro-4-oxoquinoline-3-carboxylic acid inhibits GSK-3 activity by binding to the ATP-binding site of the enzyme. This results in the inhibition of downstream signaling pathways that are regulated by GSK-3.
Biochemical and physiological effects:
Inhibition of GSK-3 activity by 5-Amino-7-(3-aminopyrrolidin-1-yl)-1-cyclopropyl-8-ethoxy-6-fluoro-4-oxoquinoline-3-carboxylic acid has been shown to have various biochemical and physiological effects. It has been shown to promote β-catenin stabilization and inhibit tau phosphorylation, which are important in Alzheimer's disease. It has also been shown to improve glucose metabolism and insulin sensitivity, which are important in diabetes.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 5-Amino-7-(3-aminopyrrolidin-1-yl)-1-cyclopropyl-8-ethoxy-6-fluoro-4-oxoquinoline-3-carboxylic acid in lab experiments is its specificity towards GSK-3. This allows for the selective inhibition of GSK-3 activity without affecting other kinases. However, one of the limitations is its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on 5-Amino-7-(3-aminopyrrolidin-1-yl)-1-cyclopropyl-8-ethoxy-6-fluoro-4-oxoquinoline-3-carboxylic acid. One of the areas of research is the development of more potent and selective GSK-3 inhibitors. Another area of research is the evaluation of its therapeutic potential in various diseases such as cancer, neurodegenerative diseases, and diabetes. Additionally, the development of novel drug delivery systems for 5-Amino-7-(3-aminopyrrolidin-1-yl)-1-cyclopropyl-8-ethoxy-6-fluoro-4-oxoquinoline-3-carboxylic acid could enhance its efficacy and reduce its toxicity.

Synthesis Methods

The synthesis of 5-Amino-7-(3-aminopyrrolidin-1-yl)-1-cyclopropyl-8-ethoxy-6-fluoro-4-oxoquinoline-3-carboxylic acid involves several steps. One of the commonly used methods involves the reaction of 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid in the presence of a coupling agent. The resulting compound is then treated with 3-aminopyrrolidine to obtain the final product.

Scientific Research Applications

5-Amino-7-(3-aminopyrrolidin-1-yl)-1-cyclopropyl-8-ethoxy-6-fluoro-4-oxoquinoline-3-carboxylic acid has been extensively studied for its potential applications in scientific research. One of the major areas of research involves the inhibition of glycogen synthase kinase-3 (GSK-3) activity. GSK-3 is a serine/threonine protein kinase that plays a crucial role in various cellular processes including glucose metabolism, cell cycle regulation, and apoptosis. Inhibition of GSK-3 activity has been shown to have therapeutic potential in various diseases such as Alzheimer's disease, diabetes, and cancer.

properties

CAS RN

172602-90-3

Product Name

5-Amino-7-(3-aminopyrrolidin-1-yl)-1-cyclopropyl-8-ethoxy-6-fluoro-4-oxoquinoline-3-carboxylic acid

Molecular Formula

C19H23FN4O4

Molecular Weight

390.4 g/mol

IUPAC Name

5-amino-7-(3-aminopyrrolidin-1-yl)-1-cyclopropyl-8-ethoxy-6-fluoro-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C19H23FN4O4/c1-2-28-18-15-12(14(22)13(20)16(18)23-6-5-9(21)7-23)17(25)11(19(26)27)8-24(15)10-3-4-10/h8-10H,2-7,21-22H2,1H3,(H,26,27)

InChI Key

RARXRSZKESZTEH-UHFFFAOYSA-N

SMILES

CCOC1=C2C(=C(C(=C1N3CCC(C3)N)F)N)C(=O)C(=CN2C4CC4)C(=O)O

Canonical SMILES

CCOC1=C2C(=C(C(=C1N3CCC(C3)N)F)N)C(=O)C(=CN2C4CC4)C(=O)O

synonyms

3-Quinolinecarboxylic acid, 5-amino-7-(3-amino-1-pyrrolidinyl)-1-cyclopropyl-8-ethoxy-6-fluoro-1,4-dihydro-4-oxo-

Origin of Product

United States

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